4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

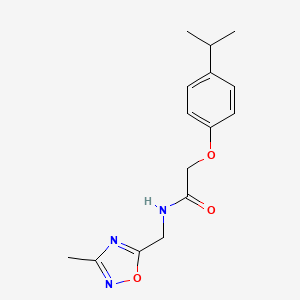

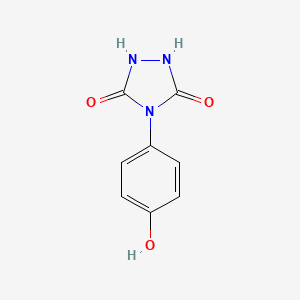

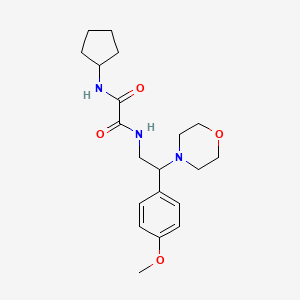

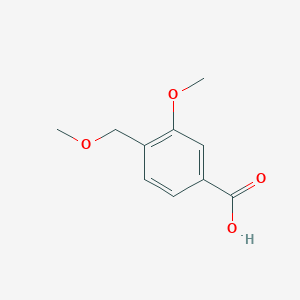

4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione, also known as 4-hydroxy-3,5-dioxo-1,2,4-triazoline-1-oxide, is a chemical compound that is used in a variety of applications in scientific research. It is a derivative of the triazolinedione family, and its structure consists of an oxygen atom attached to a nitrogen atom, forming a five-membered ring. This compound has a range of biochemical and physiological effects, and is used in a variety of laboratory experiments. In this article, we will look at the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Applications De Recherche Scientifique

Polymer Synthesis and Modification

4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione and its derivatives are primarily used in polymer synthesis. Mallakpour and Rafiee (2004) demonstrated its use in the rapid polycondensation reaction with diisocyanates under microwave irradiation, producing novel polyureas with specific physical properties and high yields (Mallakpour & Rafiee, 2004). This compound has also been applied to create photoactive polyamides, as investigated by the same authors in 2007 (Mallakpour & Rafiee, 2007).

Photocatalytic Applications

Another application area is in photocatalytic degradation. Guillard et al. (2002) explored the degradation mechanism of triazolidine derivatives, including 4-hydroxy-1,2,4-triazolidine-3,5-dione, in water using TiO2 photocatalysis. Their study provided insights into the primary degradation pathways of these compounds (Guillard et al., 2002).

Biochemical Research

In the field of biochemical research, this compound has been explored for its potential hypolipidemic activity. Simlot et al. (1994) synthesized a series of 4-substituted 1,2-diacyl-1,2,4-triazolidine-3,5-diones and demonstrated their hypolipidemic effects in rodents, suggesting a possible role in lipid synthesis inhibition (Simlot et al., 1994).

Analytical Chemistry

In analytical chemistry, this compound has been utilized as a derivatization agent. Higashi et al. (2003) used a derivative of this compound for enhancing the sensitivity in the analysis of vitamin D3 in human plasma through liquid chromatography and mass spectrometry (Higashi et al., 2003).

Mécanisme D'action

Target of Action

It is known that compounds with a similar structure, such as 4-hydroxyphenylpyruvate, interact with the enzyme 4-hydroxyphenylpyruvate dioxygenase (hppd) . HPPD is a key enzyme involved in the catabolism of tyrosine in animals and the cascade of photosynthesis in plants .

Mode of Action

The interaction of 4-hydroxyphenylpyruvate with HPPD involves π–π* stacking interactions .

Biochemical Pathways

Based on its structural similarity to 4-hydroxyphenylpyruvate, it can be speculated that it might affect the tyrosine catabolism pathway in animals and the photosynthesis cascade in plants .

Result of Action

Based on its structural similarity to 4-hydroxyphenylpyruvate, it can be speculated that it might have similar effects, such as influencing the catabolism of tyrosine in animals and the cascade of photosynthesis in plants .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds . These factors can include the presence of other chemicals, pH, temperature, and other physicochemical properties of the environment .

Analyse Biochimique

Biochemical Properties

It’s hypothesized that it may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Cellular Effects

It’s speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione is not well-defined. It’s hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It’s speculated that its effects may change over time, potentially involving its stability, degradation, and long-term effects on cellular function . Further in vitro or in vivo studies are needed to confirm these effects.

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Propriétés

IUPAC Name |

4-(4-hydroxyphenyl)-1,2,4-triazolidine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c12-6-3-1-5(2-4-6)11-7(13)9-10-8(11)14/h1-4,12H,(H,9,13)(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJDBILLLRDWSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)NNC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-ethoxyphenol](/img/structure/B2426075.png)

![3-bromo-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2426076.png)

![2-[4-Methyl-2-(naphthalen-1-ylmethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2426079.png)

![5-Chloro-7-methylimidazo[1,2-a]pyrimidine;hydrochloride](/img/structure/B2426082.png)

![3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide](/img/structure/B2426091.png)

![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine](/img/structure/B2426094.png)

![N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2426095.png)